6-Bromo-2-methylquinazolin-4(3H)-one
Overview
Description
6-Bromo-2-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system substituted with a bromine atom at the 6th position and a methyl group at the 2nd position. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-bromobenzonitrile with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylquinazolin-4-ol
- 2-Methylquinazolin-4(3H)-one
- 6-Chloro-2-methylquinazolin-4(3H)-one
Comparison
Compared to similar compounds, 6-Bromo-2-methylquinazolin-4(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets, potentially leading to different therapeutic effects.
Properties
IUPAC Name |
6-bromo-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYWPPKPTICBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279840 | |
Record name | 6-Bromo-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-59-5 | |
Record name | 5426-59-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromo-2-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methylquinazolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Bromo-2-methylquinazolin-4(3H)-one in the context of anthelmintic drug discovery?
A1: this compound serves as a crucial building block in synthesizing novel compounds with potential anthelmintic properties. [, ] Researchers are exploring its use in creating derivatives that incorporate β-lactam rings and Schiff bases, aiming to target tubulin in parasites like the Indian earthworm Pheritima posthuma. [] This focus stems from the need for new anthelmintic drugs due to growing resistance to existing treatments like albendazole and piperazine citrate. []
Q2: Can you describe the synthetic route for incorporating this compound into potentially active anthelmintic compounds?
A2: The synthesis begins with the reaction of 5-bromo anthranilic acid and acetic anhydride to produce 6-bromo-2-methyl-4H-benzo (1,3) oxazin-4-one. [] This compound is then treated with hydrazine hydrate in the presence of anhydrous pyridine to yield 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. [] This key intermediate can undergo a Schiff base reaction with various aromatic aldehydes, followed by reflux with triethylamine and chloroacetyl chloride to introduce the β-lactam ring and generate diverse derivatives. []
Q3: How are the synthesized derivatives of this compound characterized and what analytical methods are employed?
A3: The synthesized compounds are characterized using various techniques, including:
- Elemental analysis: Determining the percentage composition of elements (C, H, N) to confirm the molecular formula. [, ]
- FTIR spectroscopy: Identifying functional groups present in the molecule based on their characteristic infrared absorption patterns. [, ]
- ¹H NMR spectroscopy: Analyzing the hydrogen atom environments to elucidate the compound's structure. [, ]
- Mass spectrometry: Determining the molecular weight and fragmentation pattern of the compound. []
- Thin-layer chromatography (TLC): Assessing the purity of the synthesized compounds. []
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